Dihydro Ergotamine-13C,d3 Mesylate
Description
Properties
CAS No. |
1356841-81-0 |
|---|---|
Molecular Formula |
C34H41N5O8S |
Molecular Weight |
683.8 |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1/i2+1D3; |
InChI Key |
ADYPXRFPBQGGAH-UXFLAZELSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Synonyms |
5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione-13C,d3 Methanesulfonate; 9,10-Dihydroergotamine-13C,d3 Monomethanesulfonate; (+)-Dihydroergotamine-13C,d3 Mesylate; Dihytamine-13C,d3; Dirgotarl-13C,d3; Endophleba |
Origin of Product |
United States |
Preparation Methods
Starting Material: Ergotamine-13C,d3
Ergotamine-13C,d3 is synthesized by replacing key hydrogen atoms with deuterium and carbon-13 at designated positions. This process typically involves:
-
Deuterium Exchange : Catalytic deuteration using deuterium gas (D₂) in the presence of palladium or platinum catalysts under controlled pressure.
-
13C Labeling : Incorporation of carbon-13 via biosynthetic methods using Claviceps cultures grown in 13C-enriched media or through chemical synthesis with 13C-labeled intermediates.
Hydrogenation and Structural Modification
The conversion of Ergotamine-13C,d3 to its dihydro derivative involves selective hydrogenation of the Δ9,10 double bond in the lysergic acid moiety. This step is performed under inert conditions to prevent oxidation and ensure regioselectivity.
Catalytic Hydrogenation Conditions
-
Solvent : Ethanol or dimethylformamide (DMF), purged with nitrogen to eliminate oxygen.
-
Temperature : 25–30°C to avoid over-reduction of the indole ring.
The reaction progress is monitored via high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material and the formation of dihydroergotamine-13C,d3.
Mesylate Salt Formation
The free base of dihydroergotamine-13C,d3 is converted to its mesylate salt to enhance stability and solubility. This step involves acid-base titration under controlled pH conditions.
Reaction with Methanesulfonic Acid
-
Stoichiometry : A 1:1 molar ratio of dihydroergotamine-13C,d3 to methanesulfonic acid ensures complete salt formation.
-
Solvent System : A mixture of DMSO and aqueous buffer (pH 4.0–5.0) facilitates dissolution while minimizing degradation.
-
Crystallization : Slow cooling of the reaction mixture yields crystalline this compound, which is filtered and washed with cold ethanol.
Purification is critical to achieving the high isotopic and chemical purity required for reference standards.
Chromatographic Techniques
Analytical Characterization
Comparative Analysis of Preparation Methods
The table below contrasts key synthetic approaches reported in the literature:
Challenges in Scalable Synthesis
Producing this compound at scale presents unique challenges:
Chemical Reactions Analysis
Types of Reactions: Dihydro Ergotamine-13C,d3 Mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Pharmacokinetic Studies
Overview : Dihydro Ergotamine-13C,d3 Mesylate is utilized to trace the metabolism and distribution of dihydroergotamine in biological systems. The incorporation of stable isotopes allows researchers to quantify drug levels in various tissues and fluids without the complications associated with radioactive tracers.
Key Findings :
- Absorption and Distribution : Studies indicate that dihydroergotamine mesylate exhibits variable absorption, with a significant plasma protein binding rate (approximately 93%) and a large volume of distribution (about 800 liters) . The use of the 13C isotope enables precise tracking of the drug's pharmacokinetics.
- Metabolism : The major metabolite identified is 8'-β-hydroxydihydroergotamine, which retains significant receptor affinity . Stable isotope labeling helps elucidate metabolic pathways and the formation of metabolites.
Migraine Treatment Research
Clinical Applications : this compound is particularly relevant in clinical research focused on migraine treatment. Its efficacy as an acute treatment for migraines has been well-documented.
Mechanism of Action Studies
Receptor Interaction : Dihydro Ergotamine binds to multiple receptor types, including serotonin (5-HT) receptors, which are crucial for its therapeutic effects against migraines. Research has shown that it exhibits high affinity for receptors such as 5-HT1Dα and 5-HT2A .
Case Study Example :
A study involving a β-arrestin recruitment assay demonstrated that dihydroergotamine effectively activates serotonin receptors, confirming its mechanism as a migraine abortive treatment . This assay provides insights into the compound's pharmacological profile and its interaction with various receptor subtypes.
Safety and Efficacy Profiles
Safety Assessments : Comprehensive reviews have compared the safety profiles of dihydroergotamine mesylate with other migraine treatments. Dihydroergotamine is noted for having a lower incidence of arterial vasoconstriction compared to its predecessor, ergotamine tartrate .
| Adverse Effects | Incidence Rate |
|---|---|
| Nausea | ~10% |
| Dizziness | ~8% |
| Cardiac Events | Rare (<1%) |
Mechanism of Action
The mechanism of action of Dihydro Ergotamine-13C,d3 Mesylate is similar to that of dihydroergotamine mesylate. It acts as an agonist at serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of cranial blood vessels. This action helps in relieving migraine and cluster headache symptoms. The compound also interacts with adrenergic and dopamine receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Non-Isotopic Dihydroergotamine Mesylate (DHE)
Chemical Profile :
- Molecular formula: C33H37N5O5·CH4O3S
- Molecular weight: 679.80 .
- Pharmacological action: A 5-HT1B/1D receptor agonist and α-adrenergic antagonist, primarily used for migraine treatment due to its vasoconstrictive properties .
Key Differences :
Ergotamine Tartrate (ET)
Chemical Profile :
- Molecular formula: C66H70N10O10·C4H6O6 (2:1 salt) .
- Therapeutic use: Older migraine agent with potent arterial vasoconstriction but higher risk of adverse effects (e.g., nausea, acroparesthesia, ergotism) .
Pharmacological Comparison :
ET’s safety limitations have led to the preferential use of DHE in clinical settings, particularly for patients with cardiovascular risk factors .
Ergoloid Mesylates (Hydergine®)
Chemical Profile :
- A mixture of hydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and α/β-dihydroergocryptine .
- Therapeutic use: Cognitive enhancer for dementia and age-related cognitive decline .
Comparative Analysis :
Related Impurities and Degradants
- Dihydro Ergotamine Mesylate Impurity 1 : Identified as 8-Hydroxy Dihydro-Ergotamine (diastereomeric mixture), critical for monitoring synthesis purity .
- Dihydro Ergotamine Ring-opened Acid : A degradant with CAS 91653-37-1, used in stability studies .
Analytical Relevance : The isotope-labeled standard enables precise quantification of these impurities, ensuring compliance with regulatory thresholds (e.g., ICH guidelines) .
Q & A
Q. What are the critical steps in synthesizing and characterizing Dihydro Ergotamine-13C,d3 Mesylate?
The synthesis of isotopically labeled ergot alkaloids like this compound requires precise incorporation of stable isotopes (13C and 2H) at specific positions. Key steps include:
- Isotopic Labeling : Use of labeled precursors (e.g., 13C-enriched amino acids or deuterated solvents) during biosynthesis or semi-synthetic modification of ergotamine .
- Purification : Chromatographic techniques (e.g., HPLC with C18 columns) to isolate the labeled compound from unlabeled analogs or diastereomers, ensuring >95% isotopic purity .
- Characterization : Confirm structure and isotopic enrichment via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), particularly 13C-NMR to verify isotope placement .
Q. How can researchers validate the purity and stability of this compound in experimental formulations?
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 280 nm) and compare retention times against unlabeled dihydroergotamine mesylate. System suitability criteria include ≥1.35 resolution between ergot alkaloid analogs and ≤2.0% RSD for peak area reproducibility .
- Stability Testing : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C–40°C), and light exposure. Monitor degradation products (e.g., 8-hydroxy dihydroergotamine) using LC-MS/MS .
Advanced Research Questions
Q. What experimental designs are optimal for studying the pharmacokinetic effects of isotopic labeling in this compound?
- Tracer Studies : Administer the labeled compound alongside unlabeled dihydroergotamine mesylate in in vivo models (e.g., rodents) to compare absorption, distribution, and metabolism. Use LC-MS to quantify isotopic ratios in plasma and tissues .
- Metabolic Profiling : Identify deuterium kinetic isotope effects (KIEs) by analyzing metabolites (e.g., hydroxylated or demethylated derivatives) via high-resolution mass spectrometry. Note that 2H labeling at non-labile positions may reduce metabolic clearance .
Q. How can researchers resolve contradictions in receptor binding data for this compound?
Dihydroergotamine mesylate exhibits pleiotropic activity at D2-like dopamine, α-adrenergic, and 5-HT receptors . To address conflicting binding affinities:
- Competitive Binding Assays : Perform radioligand displacement studies (e.g., using [3H]-spiperone for D2 receptors) under standardized buffer conditions (pH 7.4, 37°C). Include controls for nonspecific binding (e.g., 10 µM haloperidol) .
- Functional Assays : Use cAMP inhibition (for D2 receptors) or calcium flux (for 5-HT1B/1D) assays to distinguish partial agonism vs. antagonism. Compare labeled and unlabeled compounds to assess isotopic effects on efficacy .
Q. What methodologies are recommended for investigating the isotopic impact on the compound’s physicochemical properties?
- Solubility and LogP : Compare solubility in aqueous buffers (e.g., PBS) and octanol-water partitioning between this compound and its non-labeled counterpart. Use shake-flask method with LC-UV quantification .
- Crystallography : Perform X-ray diffraction on crystalline forms to detect isotopic effects on lattice packing or hydrogen bonding .
Q. How should researchers handle discrepancies in stability data across different experimental conditions?
- Stress Testing : Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic conditions per ICH guidelines. Identify degradation pathways using tandem MS and correlate with structural vulnerabilities (e.g., labile methoxy groups) .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to distinguish condition-specific degradation patterns from analytical variability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
